

An In-Depth Technical Guide to 5-Hydantoinacetic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *5-Hydantoinacetic acid*

Cat. No.: B147037

[Get Quote](#)

CAS Number: 5427-26-9

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydantoinacetic acid, also known as (2,5-dioxoimidazolidin-4-yl)acetic acid, is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug development. Its hydantoin core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectral analysis, and biological significance of **5-Hydantoinacetic acid**, tailored for professionals in research and development.

Chemical and Physical Properties

5-Hydantoinacetic acid is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	5427-26-9	[1]
Molecular Formula	C ₅ H ₆ N ₂ O ₄	[1]
Molecular Weight	158.11 g/mol	[1]
Melting Point	214-215 °C (decomposes)	[2]
Appearance	White to off-white powder	[2]
Synonyms	(2,5-dioxoimidazolidin-4-yl)acetic acid, 5- Carboxymethylhydantoin	[1]

Table 1: Physicochemical Properties of **5-Hydantoinacetic Acid**

Solubility

Qualitative solubility information indicates that **5-Hydantoinacetic acid** is soluble in water and some organic solvents.[\[3\]](#) For practical applications, quantitative solubility data is crucial. While exact g/L values are not readily available in all common laboratory solvents, its carboxylic acid and hydantoin functionalities suggest some degree of polarity. It is soluble in dimethyl sulfoxide (DMSO).[\[4\]](#) For many carboxylic acids, solubility in organic solvents can be enhanced by the presence of water.[\[5\]](#)

Solvent	Solubility
Water	Soluble
Dimethyl Sulfoxide (DMSO)	Soluble
Ethanol	Sparingly Soluble

Table 2: Solubility Profile of **5-Hydantoinacetic Acid**

Synthesis of 5-Hydantoinacetic Acid

The synthesis of **5-Hydantoinacetic acid** can be achieved through established methods for hydantoin ring formation, most notably the Urech hydantoin synthesis and the Bucherer-Bergs reaction.

Urech Hydantoin Synthesis

The Urech hydantoin synthesis involves the reaction of an amino acid with potassium cyanate followed by acid-catalyzed cyclization.^[6] For the synthesis of **5-Hydantoinacetic acid**, aspartic acid is the logical starting material.

Experimental Protocol: Synthesis from Aspartic Acid^[7]

- Step 1: Formation of the Ureido-acid. Dissolve L-aspartic acid (4.3 mmol) in 20 mL of water. Adjust the pH to 5 with concentrated HCl. To this solution, add potassium cyanate (12.9 mmol). Heat the mixture with agitation at 60°C for 4 hours.
- Step 2: Cyclization. After the initial reaction, acidify the resulting solution to a pH of 2 with concentrated HCl. Continue to agitate the mixture for another 4 hours, during which a white solid will precipitate.
- Step 3: Isolation and Purification. Filter the precipitated solid and wash it with cold water. The crude **5-Hydantoinacetic acid** can be further purified by recrystallization from a suitable solvent system, such as a methanol-water mixture.

Urech Synthesis of **5-Hydantoinacetic Acid**.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multi-component reaction that typically utilizes a carbonyl compound, ammonium carbonate, and a cyanide source to form a hydantoin.^{[8][9]} While a specific protocol for the direct synthesis of **5-Hydantoinacetic acid** using this method is less common, it is a cornerstone of hydantoin chemistry.

General Workflow for Bucherer-Bergs Reaction

General Workflow of the Bucherer-Bergs Reaction.

Spectral Data and Analysis

Spectroscopic data is essential for the structural elucidation and confirmation of **5-Hydantoinacetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (DMSO-d₆, 400 MHz):[10]

- δ 12.52 (s, 1H): This broad singlet corresponds to the carboxylic acid proton (-COOH).
- δ 10.64 (s, 1H): This singlet is assigned to one of the N-H protons of the hydantoin ring.
- δ 7.89 (s, 1H): This singlet corresponds to the other N-H proton of the hydantoin ring.
- δ 4.20 (t, 1H): This triplet is attributed to the methine proton (-CH-) at the 5-position of the hydantoin ring.
- δ 2.64 (d, 1H) & 2.63 (d, 1H): These two doublets represent the diastereotopic methylene protons (-CH₂-) of the acetic acid side chain.

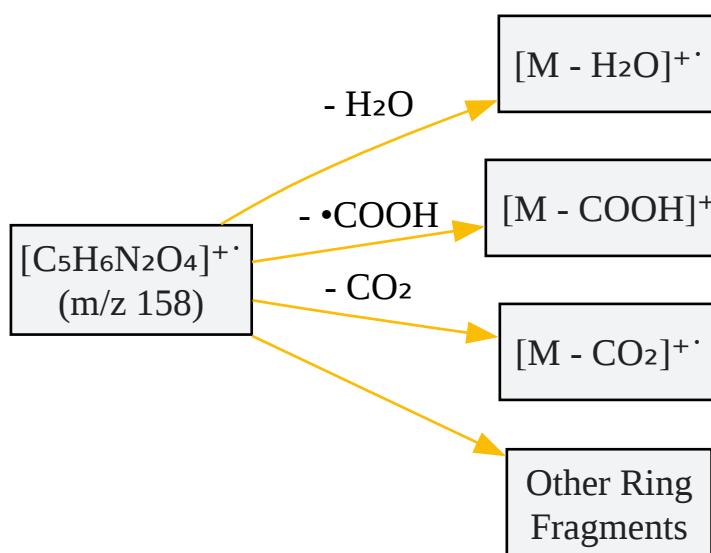
^{13}C NMR (DMSO-d₆, 101 MHz):[11]

- δ 175.8, 172.5, 157.7: These downfield signals are characteristic of the carbonyl carbons (C=O) of the carboxylic acid and the hydantoin ring.
- δ 54.4: This signal corresponds to the methine carbon (-CH-) at the 5-position of the hydantoin ring.
- δ 35.4: This upfield signal is assigned to the methylene carbon (-CH₂-) of the acetic acid side chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of **5-Hydantoinacetic acid** exhibits characteristic absorption bands corresponding to its functional groups.[12]

- $\sim 3202\text{ cm}^{-1}$ (N-H stretch): A broad absorption indicating the N-H bonds of the hydantoin ring.
[7]


- $\sim 3360 \text{ cm}^{-1}$ (O-H stretch): A broad band characteristic of the carboxylic acid hydroxyl group. [7]
- ~ 1759 and 1707 cm^{-1} (C=O stretch): Strong, sharp peaks corresponding to the carbonyl groups of the hydantoin ring and the carboxylic acid.[7]
- $\sim 1434 \text{ cm}^{-1}$ (C-N stretch): Indicative of the carbon-nitrogen bonds within the hydantoin ring. [7]

Mass Spectrometry (MS)

The mass spectrum of **5-Hydantoinacetic acid** will show a molecular ion peak (M^+) corresponding to its molecular weight (158.11 g/mol). The fragmentation pattern is expected to involve the loss of characteristic neutral fragments.[13]

Expected Fragmentation Pathways:

- Loss of H_2O (m/z 18): From the carboxylic acid group.
- Loss of COOH (m/z 45): Cleavage of the carboxylic acid group.[13]
- Decarboxylation (loss of CO_2 , m/z 44): A common fragmentation for carboxylic acids.
- Ring fragmentation: Cleavage of the hydantoin ring can lead to various smaller fragments.

[Click to download full resolution via product page](#)

Plausible Fragmentation Pathways for **5-Hydantoinacetic Acid**.

Biological Activity and Applications in Drug Development

While **5-Hydantoinacetic acid** itself is not typically used as a therapeutic agent, its core hydantoin structure is a key pharmacophore in a wide range of drugs. Hydantoin derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, anticonvulsant, anti-inflammatory, and anticancer properties.[14]

Precursor for Biologically Active Molecules

5-Hydantoinacetic acid is a valuable starting material for the synthesis of more complex molecules with therapeutic potential. The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amidation or esterification, allowing for the generation of libraries of derivatives for drug screening. It has been used as a reactant in the synthesis of:

- Antiparasitic agents that inhibit pteridine reductase.[2]
- Anticancer agents based on 2,4-azolidinedione-acetic acid derivatives.[2]
- Anti-inflammatory and analgesic drugs.[2]

Mechanism of Action of Hydantoin Derivatives

The antibacterial activity of certain hydantoin derivatives is attributed to their ability to disrupt bacterial cell membranes.[15] Some derivatives are designed to be membrane-active, incorporating cationic groups and lipid tails that facilitate interaction with and breakdown of the bacterial membrane.[15] Additionally, the hydantoin core may allow these compounds to penetrate the bacterial cell and interact with intracellular targets such as DNA and ribosomes, leading to a dual mechanism of action that could reduce the likelihood of bacterial resistance. [15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydantoin-5-acetic acid, 98% | Fisher Scientific [fishersci.ca]
- 2. Hydantoin-5-acetic acid 98 5427-26-9 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Urech hydantoin synthesis - Wikipedia [en.wikipedia.org]
- 7. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Synthesis and antibacterial activity of new (2,4-dioxothiazolidin-5-yl/ylidene)acetic acid derivatives with thiazolidine-2,4-dione, rhodanine and 2-thiohydantoin moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. che.hw.ac.uk [che.hw.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. spectrabase.com [spectrabase.com]
- 15. ikm.org.my [ikm.org.my]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 5-Hydantoinacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147037#5-hydantoinacetic-acid-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com